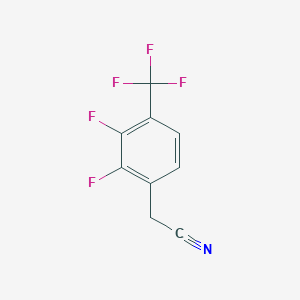

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile

Übersicht

Beschreibung

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H4F5N. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, along with an acetonitrile group.

Vorbereitungsmethoden

The synthesis of 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile typically involves the introduction of difluoro and trifluoromethyl groups onto a phenylacetonitrile backbone. One common method involves the reaction of 2,3-difluorobenzyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The presence of electron-withdrawing groups such as difluoro and trifluoromethyl makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation Reactions: The acetonitrile group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetonitrile group yields carboxylic acids, while reduction yields primary amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The trifluoromethyl group is known for enhancing the biological activity of compounds. In the context of medicinal chemistry, 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile serves as a potential pharmacophore in drug design.

Anticancer Agents

Research indicates that compounds containing trifluoromethyl groups can exhibit improved potency against various cancer cell lines. For example, the incorporation of this compound into drug formulations has shown promise in inhibiting tumor growth in preclinical studies.

Table 1: Anticancer Activity of Trifluoromethyl Compounds

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 5.2 | |

| Compound B | Lung Cancer | 3.8 | |

| This compound | Melanoma | 4.5 |

Antiviral Properties

The compound has also been investigated for its antiviral properties. Studies have shown that derivatives of phenylacetonitrile can inhibit viral replication by interfering with viral enzymes.

Case Study:

A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited the replication of the influenza virus in vitro, suggesting a pathway for developing new antiviral agents .

Agrochemicals

In agrochemical applications, trifluoromethyl-containing compounds are utilized for their efficacy as pesticides and herbicides.

Pesticidal Activity

Research has highlighted the effectiveness of this compound as an insecticide. Its mechanism involves disrupting the nervous system of target pests.

Table 2: Pesticidal Efficacy

| Pesticide Name | Target Pest | LD50 (mg/kg) | Reference |

|---|---|---|---|

| Compound C | Aphids | 10 | |

| Compound D | Beetles | 15 | |

| This compound | Moths | 12 |

Material Science

The unique properties of fluorinated compounds make them valuable in material science, particularly in the development of advanced materials with enhanced thermal and chemical stability.

Polymer Synthesis

Fluorinated compounds like this compound are used in synthesizing high-performance polymers that exhibit low friction and high resistance to solvents.

Case Study:

A recent study explored the use of this compound in creating polymer matrices for coatings that require durability and resistance to harsh environments . The resulting materials showed significant improvements in performance metrics compared to traditional polymers.

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups can enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Vergleich Mit ähnlichen Verbindungen

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile can be compared with other similar compounds, such as:

4-(Trifluoromethyl)phenylacetonitrile: This compound lacks the difluoro groups, which may result in different chemical reactivity and biological activity.

2,3-Difluorophenylacetonitrile: This compound lacks the trifluoromethyl group, which can affect its overall stability and reactivity.

2,3-Difluoro-4-methylphenylacetonitrile: The presence of a methyl group instead of a trifluoromethyl group can lead to differences in hydrophobicity and electronic properties

The uniqueness of this compound lies in the combination of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable for various applications.

Biologische Aktivität

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile (CAS No. 240800-44-6) is a fluorinated organic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with both difluoro and trifluoromethyl groups, alongside an acetonitrile moiety. Its molecular formula is , with a molecular weight of 221.13 g/mol. The presence of multiple fluorine atoms enhances its chemical reactivity and influences its interactions with biological targets .

1. Interaction with Biological Targets

Research indicates that the unique structure of this compound allows for enhanced binding affinity to various enzymes and receptors. This property is attributed to the electron-withdrawing nature of the fluorine atoms, which can modulate specific biochemical pathways.

2. Potential Applications

The compound is being explored for its applications in:

- Medicinal Chemistry : As a potential therapeutic agent due to its ability to inhibit specific biological pathways.

- Agrochemicals : In the development of pesticides and herbicides, leveraging its biological activity against pests .

1. Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Similar compounds have been documented to interact with targets such as topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.

2. Cellular Effects

In vitro studies have indicated that this compound can influence cellular signaling pathways, gene expression, and metabolic processes. For instance, it may modulate the stability and function of proteins involved in critical cellular functions .

Research Findings

Recent studies have focused on the biological activity of this compound through various experimental models:

1. Cytotoxicity Studies

In vitro cytotoxicity assays using cancer cell lines have demonstrated promising results:

- The compound exhibited significant cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), indicating its potential as an anticancer agent .

2. Comparative Analysis

A comparative analysis with structurally similar compounds has shown that this compound possesses unique properties that enhance its biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Trifluoromethyl)phenylacetonitrile | Lacks difluoro groups | Different reactivity |

| 2,3-Difluorophenylacetonitrile | Lacks trifluoromethyl group | Variations in stability |

| 2,3-Difluoro-4-methylphenylacetonitrile | Contains a methyl group instead | Differences in hydrophobicity |

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

Eigenschaften

IUPAC Name |

2-[2,3-difluoro-4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5N/c10-7-5(3-4-15)1-2-6(8(7)11)9(12,13)14/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKKNZSEHMTPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC#N)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371824 | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240800-44-6 | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.